Dimethyl 5-(pentanoylamino)isophthalate
Description
Dimethyl 5-(pentanoylamino)isophthalate is an aromatic ester derivative with a molecular structure characterized by two methyl ester groups at the 1,3-positions of the benzene ring and a pentanoylamino substituent at the 5-position.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31g/mol |
IUPAC Name |
dimethyl 5-(pentanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-8-10(14(18)20-2)7-11(9-12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
IFQRYOUGFRIJEW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between dimethyl 5-(pentanoylamino)isophthalate and structurally related compounds:
* Predicted properties based on analogs.
Key Comparative Insights
Hydrogen-Bonding and Crystallinity: Dimethyl 5-(benzylamino)isophthalate forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing thermal stability and crystallinity . The pentanoylamino analog likely exhibits similar behavior but with increased steric bulk due to the longer alkyl chain. By contrast, the dichlorophenoxy derivative () lacks strong hydrogen-bond donors, relying on van der Waals interactions and halogen bonding for solid-state packing.
Hydrophobicity and Bioactivity: The pentanoylamino group provides moderate hydrophobicity (predicted XLogP3 ~3.5), intermediate between the benzylamino (less hydrophobic) and dichlorophenoxy (highly hydrophobic, XLogP3 = 4.5) derivatives .
Toxicity Profiles: The LD₅₀ of 10,000 mg/kg for dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate () suggests low acute toxicity, whereas chlorinated derivatives may pose greater environmental and health risks . Dimethyl isophthalate (DMIP) analogs, as noted in EPA reports, require rigorous evaluation for repeated-dose toxicity and mutagenicity, suggesting similar protocols for pentanoylamino derivatives .
Preparation Methods
Stepwise Synthesis via Dimethyl 5-Aminoisophthalate
The most straightforward route involves a two-step process starting from dimethyl 5-aminoisophthalate, a commercially available precursor.
Preparation of Dimethyl 5-Aminoisophthalate
Dimethyl 5-aminoisophthalate (CAS 99-27-4) is synthesized via nitration followed by reduction.
-
Step 1 : Nitration of dimethyl isophthalate using a mixture of sulfuric acid, sulfur trioxide, and nitric acid at 0–5°C yields dimethyl 5-nitroisophthalate.
-
Step 2 : Catalytic hydrogenation or reduction with iron/HCl converts the nitro group to an amine, producing dimethyl 5-aminoisophthalate in 65–75% yield.
Acylation with Pentanoyl Chloride
The amine group is acylated using pentanoyl chloride under Schotten-Baumann conditions:
-
Reagents : Pentanoyl chloride (1.2 equiv), aqueous NaOH (2.0 equiv), tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 12–24 hours.
-
Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
This method typically achieves 80–85% yield, with purity >98% confirmed via HPLC.
One-Pot Reductive Amination and Acylation
A more efficient approach combines reductive amination and acylation in a single pot, adapting methodologies from fluorinated diaminoterephthalate syntheses.
Reaction Setup
Optimization Insights
-
Temperature : Maintaining 0–5°C during NaBH₃CN addition minimizes side reactions.
-
Catalyst : ZnCl₂ (0.5 equiv) enhances reaction rate and selectivity.
-
Yield : 70–75%, with reduced processing time compared to stepwise methods.
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Yield | 65–75% | 70–75% |
| Reaction Time | 36–48 hours | 24–30 hours |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Laboratory-scale |
| Byproducts | Nitro derivatives | Minor impurities |
The stepwise method is preferred for large-scale production due to established protocols, while the one-pot approach offers time efficiency for research-scale synthesis.
Critical Factors in Reaction Optimization
Solvent Selection
Catalytic Systems
Temperature Control
-
Exothermic Reactions : Gradual addition of pentanoyl chloride at 0°C prevents thermal degradation of the ester groups.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Considerations
Cost Efficiency
Waste Management
-
Acidic Byproducts : Neutralization with NaOH generates NaCl, requiring wastewater treatment.
-
Solvent Recovery : Distillation reclaims >90% of THF and dichloromethane.
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